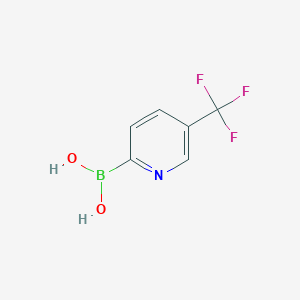

5-(Trifluoromethyl)pyridine-2-boronic acid

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-5(7(12)13)11-3-4/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHRRKVXTZBZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590542 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162257-58-0 | |

| Record name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridine-2-boronic acid is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 1162257-58-0 | [1][2] |

| Molecular Formula | C₆H₅BF₃NO₂ | [1][2] |

| Molecular Weight | 190.92 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Boiling Point | 289.2 °C at 760 mmHg | [3] |

| Storage Conditions | -20°C, under inert gas | [3] |

| Primary Application | Suzuki-Miyaura cross-coupling reactions | [4][5] |

Synthesis

The synthesis of trifluoromethyl-substituted pyridylboronic acids is often achieved through lithiation-boronation protocols. A general representation of this synthetic approach is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The trifluoromethylpyridine motif is a privileged scaffold in medicinal chemistry. The incorporation of this moiety can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[6] Derivatives synthesized from this compound are of significant interest as potential inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[7][8]

Targeting Kinase Signaling Pathways

Protein kinases play a crucial role in signal transduction pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Small molecule inhibitors that target specific kinases are a major class of anti-cancer drugs. Compounds synthesized using this compound can be designed to target the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling.

Caption: A generalized kinase signaling pathway targeted by small molecule inhibitors.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of novel organic compounds. Its utility in the construction of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction has made it a staple in the toolbox of medicinal chemists. The resulting trifluoromethylpyridine-containing molecules hold significant promise for the development of new therapeutics, particularly in the area of kinase inhibition for cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this important chemical entity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridine-2-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a pyridine ring with a trifluoromethyl group and a boronic acid moiety, make it a valuable reagent for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors.

Core Properties and Data

This compound is a stable, crystalline solid at room temperature. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the reactivity of the boronic acid.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 190.92 g/mol | [1] |

| Molecular Formula | C₆H₅BF₃NO₂ | [1] |

| CAS Number | 1162257-58-0 | |

| IUPAC Name | (5-(Trifluoromethyl)pyridin-2-yl)boronic acid | |

| Boiling Point | 289.2°C at 760 mmHg | [1] |

| Physical Form | Crystalline Powder | [2] |

| Storage Conditions | -20°C, store under inert gas | [1] |

Experimental Protocols

The primary application of this compound in drug discovery and organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (e.g., dppf, PCy₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen (this cycle is typically repeated three times).

-

Catalyst and Ligand Addition: The palladium catalyst (e.g., 1-5 mol%) and ligand are added to the reaction mixture under the inert atmosphere.

-

Solvent Addition: Anhydrous solvent is added via syringe.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically between 80-110°C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Role in Drug Discovery and Signaling Pathways

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3] Derivatives of this compound are particularly relevant in the development of small molecule kinase inhibitors for oncology.[4]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4][5] Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase that is involved in signaling pathways that regulate cell proliferation, migration, and survival. Overexpression of PYK2 has been implicated in various cancers, making it an attractive therapeutic target.[6]

Logical Workflow for Kinase Inhibitor Development

The following diagram illustrates the workflow from this compound to the development of a potential kinase inhibitor.

Caption: Workflow for developing kinase inhibitors.

Simplified PYK2 Signaling Pathway

The diagram below shows a simplified representation of a signaling pathway involving PYK2. Inhibitors developed from this compound can block this pathway, thereby reducing cancer cell proliferation and survival.

Caption: Simplified PYK2 signaling pathway and inhibition.

Conclusion

This compound is a versatile and valuable reagent in the field of drug discovery and development. Its utility in constructing complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction makes it an essential tool for medicinal chemists. The continued exploration of derivatives based on this scaffold is expected to yield novel therapeutic agents targeting a range of diseases, with a significant impact on the development of next-generation kinase inhibitors.

References

- 1. (5-(Trifluoromethyl)pyridin-2-yl)boronic acid [myskinrecipes.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. digibug.ugr.es [digibug.ugr.es]

- 6. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 5-(Trifluoromethyl)pyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridine-2-boronic acid is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis. As a key building block, it is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce the 5-(trifluoromethyl)pyridinyl moiety into complex molecules. The trifluoromethyl group (-CF3) is a crucial substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of pharmacologically active compounds. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines experimental protocols for their determination, and presents a typical reaction workflow.

Physicochemical Properties

The properties of this compound are summarized below. It is important to note that while core identification data is well-established, specific experimental values for properties such as melting point, pKa, and solubility are not consistently reported in publicly available literature.

Quantitative Data Summary

| Property | Value | Source(s) |

| IUPAC Name | [5-(Trifluoromethyl)pyridin-2-yl]boronic acid | [1] |

| CAS Number | 1162257-58-0 | [2][3] |

| Molecular Formula | C₆H₅BF₃NO₂ | [1] |

| Molecular Weight | 190.92 g/mol | [4] |

| Monoisotopic Mass | 191.03654 Da | [1] |

| Melting Point | Data not available. For comparison, the related isomer, 5-(Trifluoromethyl)pyridine-3-boronic acid, has a melting point of 260-262.6 °C.[5] | N/A |

| pKa | Data not available. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[6] | N/A |

| Solubility | No quantitative data available. Generally soluble in polar organic solvents like methanol and DMSO. Low solubility is expected in water and non-polar solvents like hexanes. | N/A |

Qualitative Properties

-

Appearance: Typically a white to off-white solid or crystalline powder.

-

Stability: Like many boronic acids, this compound can be sensitive to heat and oxidation. It may undergo dehydration to form a cyclic anhydride (boroxine). It should be stored in a cool, dry, and well-ventilated place.[7]

-

Reactivity: The boronic acid moiety is a versatile functional group primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The electron-withdrawing nature of the trifluoromethyl group can influence the transmetalation step in the catalytic cycle.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties and for a representative synthetic application are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute), starting from a temperature approximately 15-20 °C below the estimated melting point.

-

Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-2 °C).

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is low. The solution should be of a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with an electrode immersed in the solution. Place the beaker on a magnetic stirrer and add a stir bar.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered from a calibrated burette.

-

Titration Procedure: Begin stirring the boronic acid solution and record the initial pH. Add small, precise increments of the NaOH titrant. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). More accurate values can be obtained by analyzing the data using first or second derivative plots.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Methodology:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 - 1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Catalyst and Ligand: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), to the vessel.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add an appropriate anhydrous solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualized Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. PubChemLite - this compound (C6H5BF3NO2) [pubchemlite.lcsb.uni.lu]

- 2. aboundchem.com [aboundchem.com]

- 3. chemscene.com [chemscene.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 947533-51-9 Cas No. | 5-(Trifluoromethyl)pyridine-3-boronic acid | Apollo [store.apolloscientific.co.uk]

- 6. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(Trifluoromethyl)pyridine-5-boronic Acid | 868662-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

5-(Trifluoromethyl)pyridine-2-boronic acid solubility data

An In-depth Technical Guide on the Solubility of 5-(Trifluoromethyl)pyridine-2-boronic Acid

Introduction

This compound is a heterocyclic organoboron compound of significant interest in medicinal chemistry and drug development. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental in the synthesis of complex organic molecules. A thorough understanding of its solubility in different solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of the solubility characteristics of analogous boronic acids and details the experimental procedures for solubility determination.

Data Presentation: Solubility of Structurally Related Boronic Acids

Due to the absence of specific data for this compound, this section provides solubility data for phenylboronic acid and its derivatives. This information can serve as a useful reference point for solvent selection.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Molar Fraction (x) at 298.15 K (25 °C) | Molar Fraction (x) at 313.15 K (40 °C) |

| Chloroform | 0.045 | 0.075 |

| Acetone | 0.230 | 0.320 |

| Dipropyl ether | 0.180 | 0.280 |

| Methylcyclohexane | 0.001 | 0.002 |

Data extracted from studies on phenylboronic acid and should be considered as an estimate for this compound.

Generally, boronic acids exhibit low solubility in nonpolar hydrocarbon solvents and higher solubility in polar aprotic solvents like ethers and ketones.[1] The introduction of a trifluoromethyl group and a pyridine ring is expected to modulate the solubility profile based on the interplay of polarity, hydrogen bonding capabilities, and crystal lattice energy.

Experimental Protocols: Solubility Determination

The most common and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3][4] This technique involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[2]

Apparatus:

-

A jacketed glass vessel equipped with a magnetic stirrer.

-

A precision temperature controller and a digital thermometer (accuracy ±0.1 K).

-

A light source (e.g., a laser beam) and a photodetector or a luminance probe to measure the turbidity of the solution.

-

An analytical balance for accurate weighing of solute and solvent.

Procedure:

-

Sample Preparation: A known mass of the boronic acid and the selected solvent are accurately weighed and placed into the jacketed glass vessel.

-

Heating and Stirring: The mixture is stirred vigorously while the temperature of the system is slowly and constantly increased (e.g., at a rate of 0.1-0.5 K/min) using a circulating fluid in the jacket.[2]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. As the temperature increases, the solid solute begins to dissolve, and the turbidity of the solution decreases.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[3]

-

Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the dynamic solubility determination method.

Caption: Experimental workflow for dynamic solubility determination.

References

Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Analysis of 5-(Trifluoromethyl)pyridine-2-boronic acid

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 5-(Trifluoromethyl)pyridine-2-boronic acid.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally related compounds and established NMR principles.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.2 | d | ~8.0 |

| H-4 | 7.6 - 8.0 | dd | ~8.0, ~2.0 |

| H-6 | 8.6 - 9.0 | d | ~2.0 |

| B(OH)₂ | 4.0 - 6.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 150 - 160 | br | - |

| C-3 | 140 - 145 | s | - |

| C-4 | 120 - 125 | q | ³J(C-F) ~ 4-5 |

| C-5 | 125 - 130 (q) | q | ¹J(C-F) ~ 270-280 |

| C-6 | 148 - 152 | q | ³J(C-F) ~ 4-5 |

| -CF₃ | 120 - 125 | q | ¹J(C-F) ~ 270-280 |

Table 3: Predicted ¹¹B NMR Spectral Data

| Boron | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| B(OH)₂ | 25 - 35 | br s | Chemical shift is sensitive to solvent, concentration, and pH. |

Table 4: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CF₃ | -60 to -65 | s | Referenced to CFCl₃. |

Experimental Protocols

Acquiring high-quality NMR spectra for this compound requires careful consideration of sample preparation and instrument parameters. The following are detailed methodologies for obtaining ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar boronic acid and its wide chemical shift window. Deuterated methanol (CD₃OD) or chloroform (CDCl₃) can also be used, but may lead to exchange of the boronic acid protons and potential formation of boronate esters.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended for ¹H and ¹⁹F NMR. For ¹³C and ¹¹B NMR, a higher concentration of 20-30 mg/mL may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: For ¹H and ¹³C NMR, the residual solvent peak can be used as a primary internal reference. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene in a sealed capillary can be used for accurate chemical shift referencing. For ¹¹B NMR, boron trifluoride diethyl etherate (BF₃·OEt₂) is a common external standard.

NMR Instrument Parameters

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment (zg30 or zg).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more for dilute samples.

-

-

¹¹B NMR:

-

Spectrometer Frequency: 128 MHz or higher.

-

NMR Tube: A quartz NMR tube is highly recommended to minimize the broad background signal from borosilicate glass.

-

Pulse Sequence: A proton-decoupled single-pulse experiment is standard. To suppress broad background signals, a spin-echo sequence (e.g., cpmg) can be employed.

-

Acquisition Time: 0.1-0.2 seconds.

-

Relaxation Delay: 0.1-1 second.

-

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

-

-

¹⁹F NMR:

-

Spectrometer Frequency: 376 MHz or higher.

-

Pulse Sequence: A proton-decoupled single-pulse experiment is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

Visualization of NMR Spectral Analysis Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR spectral analysis and the key correlations between the different nuclei in this compound.

Caption: Workflow for NMR spectral analysis.

Caption: Predicted NMR spin-spin couplings.

In-Depth Technical Guide: 1H NMR Spectrum of 5-(Trifluoromethyl)pyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(Trifluoromethyl)pyridine-2-boronic acid. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group on the pyridine ring, coupled with the versatile reactivity of the boronic acid moiety. Understanding its structural characteristics through NMR spectroscopy is fundamental for its application in synthesis and drug design.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits a characteristic pattern of signals corresponding to the protons on the pyridine ring. The data presented here is typically acquired in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d₃ (CDCl₃), which can influence the chemical shifts of the labile boronic acid protons.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-3 | 8.10 - 8.25 | d | ~8.0 |

| H-4 | 7.95 - 8.10 | dd | ~8.0, ~2.0 |

| H-6 | 8.85 - 9.00 | d | ~2.0 |

| -B(OH)₂ | 8.40 - 8.60 | br s | - |

Note: The chemical shifts and coupling constants are approximate values and can vary slightly depending on the solvent, concentration, and spectrometer frequency. The broad singlet for the boronic acid protons is due to chemical exchange with residual water in the solvent and quadrupolar relaxation of the boron nucleus.

Signal Interpretation and Structural Elucidation

The substitution pattern on the pyridine ring gives rise to a distinct set of coupled signals in the aromatic region of the ¹H NMR spectrum. The trifluoromethyl group at the 5-position and the boronic acid group at the 2-position create a unique electronic environment for the remaining ring protons.

Below is a diagram illustrating the through-bond coupling relationships between the protons on the pyridine ring, which give rise to the observed splitting patterns.

Caption: Coupling interactions in this compound.

-

H-6: This proton, situated ortho to the electron-withdrawing trifluoromethyl group, is the most deshielded and appears at the highest chemical shift. It exhibits a doublet splitting pattern due to coupling with H-4.

-

H-3: This proton is ortho to the boronic acid group and meta to the trifluoromethyl group. It appears as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling), resulting in a doublet of doublets.

-

-B(OH)₂: The protons of the boronic acid group typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and its anhydrous forms, as well as to slow down the exchange of the acidic protons.

-

Cap the NMR tube and gently agitate or vortex the sample until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

-

If a chemical shift reference is not present in the solvent, add a small amount of an internal standard, such as tetramethylsilane (TMS).

3.2. NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps in setting up an NMR experiment for this type of analysis.

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Trifluoromethyl)pyridine-2-boronic acid, a valuable building block in medicinal chemistry and materials science. This document details the most common and effective synthetic route, complete with experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide outlines a reliable and reproducible method for the preparation of this important synthetic precursor.

Synthetic Pathway

The most prevalent and efficient synthesis of this compound involves a two-step process starting from a commercially available halopyridine. The general strategy is a halogen-metal exchange followed by borylation with a trialkyl borate. The most common starting material is 2-bromo-5-(trifluoromethyl)pyridine.

The overall synthetic transformation is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of trifluoromethyl-substituted pyridylboronic acids.

Synthesis of this compound from 2-Bromo-5-(trifluoromethyl)pyridine

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen) supply

-

Rotary evaporator

Procedure:

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is flame-dried and allowed to cool to room temperature under a stream of argon.

-

The flask is charged with 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred at -78 °C for an additional 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, again maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 2 M HCl at 0 °C.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford this compound as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Bromo-5-(trifluoromethyl)pyridine |

| Reagents | n-Butyllithium, Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | ~18 hours |

| Typical Yield | 60-75% |

| Purity | >97% (by NMR) |

Characterization Data

This compound

| Property | Value |

| Molecular Formula | C₆H₅BF₃NO₂ |

| Molecular Weight | 190.92 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1162257-58-0 |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.85 (s, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 3.50 (br s, 2H) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) δ (ppm) | -61.5 |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 152.0, 148.5 (q, J=4.0 Hz), 135.0, 124.0 (q, J=272.0 Hz), 121.5 (q, J=3.0 Hz) |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound. The described method is robust and scalable, providing access to this important building block in good yield and high purity. The provided characterization data will aid researchers in confirming the identity and quality of their synthesized material.

5-(Trifluoromethyl)pyridine-2-boronic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 5-(Trifluoromethyl)pyridine-2-boronic Acid

Introduction

This compound is a vital building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to introduce the 5-(trifluoromethyl)pyridin-2-yl moiety into complex molecules. However, its utility is intrinsically linked to its stability, which presents significant challenges. As with many 2-heteroaromatic boronic acids, this compound is notoriously unstable and susceptible to degradation, primarily through protodeboronation.[1][2] This tendency can lead to diminished reaction yields, the formation of difficult-to-remove byproducts, and poor reproducibility.[1]

This technical guide provides a comprehensive overview of the stability profile, primary degradation pathways, recommended storage conditions, and analytical methods for assessing the integrity of this compound. The information is intended for researchers, chemists, and drug development professionals who rely on the quality of this reagent for successful and predictable synthetic outcomes.

Core Stability Profile & Degradation Pathways

The stability of this compound is predominantly governed by its susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4] Other potential degradation routes include oxidation and dehydration.

Primary Degradation Pathway: Protodeboronation

For 2-pyridine boronic acids, the mechanism of protodeboronation is distinct and particularly facile under neutral pH conditions.[1] This is attributed to the formation of a highly reactive zwitterionic intermediate, which undergoes rapid, unimolecular fragmentation of the C-B bond.[1][3] The presence of the electron-withdrawing trifluoromethyl group can further influence the electronic properties of the pyridine ring, though the dominant degradation pathway remains the zwitterion-mediated protodeboronation characteristic of 2-pyridyl boronic acids.

Counterintuitively, the rate of this degradation is often fastest at neutral pH. The addition of either acid or base can suppress protodeboronation by shifting the chemical equilibrium away from the reactive zwitterionic species.[1][3]

Caption: Mechanism of protodeboronation for 2-pyridine boronic acids via a zwitterionic intermediate.

Secondary Degradation Pathways

In addition to protodeboronation, two other processes can affect the integrity of the material:

-

Oxidation: Boronic acids can be susceptible to oxidation, particularly in solution and in the presence of air. This can lead to the formation of the corresponding phenol, though for this specific compound, protodeboronation is typically the more pressing concern. Storing under an inert atmosphere mitigates this risk.[5][6]

-

Dehydration (Boroxine Formation): Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine.[7] This is an equilibrium process, and commercially available boronic acids often exist as a mixture of the free acid and the boroxine. While boroxines are often competent in cross-coupling reactions, the presence of both forms can complicate stoichiometry and reaction kinetics. This process is accelerated by heat and reversed by the presence of water.

Caption: Overview of the primary and secondary degradation and transformation pathways.

Recommended Storage and Handling Conditions

Strict adherence to proper storage and handling protocols is paramount to preserving the quality of this compound.

Storage Condition Summary

The following table summarizes the recommended storage conditions for the solid material.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) | Slows the rate of all degradation pathways, including protodeboronation and boroxine formation.[5] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and minimizes exposure to atmospheric moisture, which is a key driver of protodeboronation.[5][8] |

| Moisture | Keep in a dry, desiccated environment | Water accelerates protodeboronation.[3][5] Containers should be tightly sealed.[9][10] |

| Light | Protect from light | While not the primary concern, photodecomposition can be a pathway for some boronic acids.[11] |

| Incompatibilities | Strong oxidizing agents, strong acids | Avoids vigorous, uncontrolled reactions and degradation.[10][12] |

Handling Workflow

To minimize degradation during use, a stringent handling workflow is recommended, especially when preparing solutions or setting up reactions.

Caption: Recommended workflow for handling solid this compound.

Stability-Indicating Analytical Methods

Regularly assessing the purity of this compound is crucial for quality control. HPLC and NMR are the most common techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is designed to separate the parent boronic acid from its primary degradant, 5-(trifluoromethyl)pyridine.

-

Objective: To quantify the purity of the boronic acid and detect the presence of its protodeboronated byproduct.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

General Protocol:

-

Column: A reverse-phase C18 column is a common starting point.[5]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. To minimize on-column hydrolysis, using a mobile phase without a strong pH modifier or acid additive can be beneficial.[13][14]

-

Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent (e.g., acetonitrile) immediately before injection.

-

Detection: Monitor at a wavelength appropriate for the pyridine ring (e.g., ~260 nm).

-

Analysis: The appearance and growth of a peak corresponding to 5-(trifluoromethyl)pyridine (which will be more nonpolar and have a longer retention time than the boronic acid) indicates degradation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is an excellent tool for identifying and quantifying degradation products.

-

Objective: To qualitatively identify and semi-quantitatively measure the ratio of boronic acid to its protodeboronated byproduct.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

General Protocol:

-

Solvent: Dissolve the sample in a suitable deuterated aprotic solvent such as DMSO-d₆ or CDCl₃. Avoid protic solvents like D₂O or CD₃OD, which can accelerate protodeboronation.

-

Spectra Acquisition: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra.

-

Analysis:

-

In the ¹H NMR spectrum, compare the integration of aromatic signals unique to the boronic acid with the signals of the newly formed 5-(trifluoromethyl)pyridine.

-

The ¹⁹F NMR spectrum will show a singlet for the -CF₃ group. A shift in this signal or the appearance of a new singlet can indicate the formation of the degradation product.

-

The ¹¹B NMR spectrum can confirm the presence of the trigonal boronic acid species (typically a broad signal around 25-30 ppm).

-

-

Conclusion

This compound is an inherently unstable reagent, with its primary mode of decomposition being a rapid, zwitterion-mediated protodeboronation, especially under neutral and moist conditions.[1][3] Successful utilization of this valuable building block in research and development hinges on a thorough understanding of its stability profile. By implementing stringent storage conditions—specifically refrigeration under a dry, inert atmosphere—and adopting careful handling practices, its shelf-life and reliability can be significantly enhanced. The use of routine analytical checks via HPLC and NMR is strongly recommended to ensure the integrity of the material before its use in critical synthetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. Protodeboronation - Wikiwand [wikiwand.com]

- 5. benchchem.com [benchchem.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.pt [fishersci.pt]

- 11. pubs.acs.org [pubs.acs.org]

- 12. synquestlabs.com [synquestlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Reactivity of 5-(Trifluoromethyl)pyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 5-(trifluoromethyl)pyridine-2-boronic acid, a key building block in modern medicinal and agrochemical research. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring and the boronic acid moiety, making it a versatile reagent in cross-coupling reactions. This document details its primary application in Suzuki-Miyaura cross-coupling, including optimized reaction conditions, and quantitative data for its reaction with various aryl halides. Furthermore, it explores the synthesis of this compound and the biological significance of its derivatives, particularly as kinase inhibitors in cancer signaling pathways. Detailed experimental protocols and visualizations of key chemical and biological processes are provided to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is a white to off-white solid. The trifluoromethyl group, a strong electron-withdrawing group, increases the Lewis acidity of the boronic acid. This enhanced acidity can influence its reactivity in cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BF₃NO₂ | [1] |

| Molecular Weight | 190.92 g/mol | [2] |

| CAS Number | 1162257-58-0 | |

| Boiling Point | 289.2°C at 760 mmHg | |

| Storage | Store at -20°C under an inert atmosphere |

Spectroscopic Data:

-

¹H NMR (600 MHz, acetone-d₆): δ 9.48 (br, 1H), 8.24 (s, 1H), 7.99 (dd, J = 9.2, 2.1 Hz, 1H), 7.14 (d, J = 9.2 Hz, 1H) ppm[3]

-

¹³C NMR (101 MHz, CDCl₃): δ 152.3 (q, J = 35.4 Hz), 151.7 (s), 137.7 (s), 133.1 (q, J = 0.9 Hz), 121.0 (q, J = 2.7 Hz), 120.9 (q, J = 275.8 Hz)[4]

-

Mass Spectrometry (Predicted): [M+H]⁺: 192.04382, [M+Na]⁺: 214.02576, [M-H]⁻: 190.02926[1]

Synthesis

The synthesis of trifluoromethylpyridines can be achieved through several methods, including chlorine/fluorine exchange from trichloromethylpyridines or by constructing the pyridine ring from a trifluoromethyl-containing building block[5]. A common route to 5-(trifluoromethyl)pyridine derivatives involves the vapor-phase chlorination and fluorination of 3-picoline[5].

A general laboratory-scale synthesis of a substituted pyridine-2-boronic acid ester can be achieved by reacting a 2-halopyridine with a metalating agent, followed by reaction with a suitable boric acid ester[5][6].

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring due to the trifluoromethyl group can affect the reaction kinetics, often requiring carefully optimized conditions.

General Reaction Scheme

Quantitative Data for Suzuki-Miyaura Reactions

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

| Aryl Bromide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | |

| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 16 | 78 | |

| 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | |

| 1-Bromo-4-cyanobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 88 | |

| 2-Bromonaphthalene | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 90 | 18 | 81 |

Note: The data in this table is representative and compiled from various sources on similar Suzuki-Miyaura reactions. Actual yields may vary depending on the specific experimental setup.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried round-bottom flask, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Biological Relevance: Kinase Inhibition

Derivatives of 5-(trifluoromethyl)pyridine are of significant interest in drug discovery due to their potential as kinase inhibitors[3]. The trifluoromethyl group can enhance binding affinity and metabolic stability. Specifically, compounds bearing the trifluoromethylpyridine scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), both of which are implicated in cancer cell proliferation and migration.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.

PYK2 Signaling Pathway

PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration and invasion, making it a target for anti-metastatic therapies.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex (hetero)aryl structures through the Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity that can be harnessed for the efficient synthesis of biologically active molecules. Its derivatives have shown promise as potent kinase inhibitors, highlighting the importance of this building block in modern drug discovery and development. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a research setting.

References

- 1. PubChemLite - this compound (C6H5BF3NO2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. academic.oup.com [academic.oup.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

5-(Trifluoromethyl)pyridine-2-boronic Acid: A Technical Overview for Researchers

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridine-2-boronic acid, a key building block in medicinal chemistry and drug discovery. While a definitive single-crystal X-ray structure is not publicly available, this document consolidates known physicochemical properties, a putative synthesis protocol, and discusses its potential applications. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable reagent for the development of novel therapeutics and agrochemicals.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Trifluoromethylpyridine (TFMP) derivatives are a critical class of compounds in the pharmaceutical and agrochemical industries.[2] The trifluoromethyl group, a bioisostere of a methyl group, imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and altered acidity, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Boronic acids, in turn, are versatile intermediates, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] The convergence of these two functionalities in this compound results in a powerful synthetic tool for accessing complex molecular architectures.

Despite its utility, a detailed crystallographic analysis of this compound has not been reported in publicly accessible databases. This guide, therefore, aims to provide a thorough summary of the available data and a practical, scientifically grounded framework for its synthesis and handling.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₆H₅BF₃NO₂ | Vendor Data |

| Molecular Weight | 190.92 g/mol | Vendor Data |

| Appearance | White to off-white powder/crystals | TCI Chemicals |

| Purity | ≥97% | TCI Chemicals |

| Storage Temperature | Room Temperature (Recommended <15°C) | TCI Chemicals |

| CAS Number | 1162257-58-0 | Vendor Data |

Synthesis and Experimental Protocol

Proposed Synthetic Route

The synthesis of this compound can be envisioned to start from 2-bromo-5-(trifluoromethyl)pyridine. The workflow for this synthesis is depicted in the diagram below.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine

-

n-Butyllithium (solution in hexanes)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then acidified to pH ~2 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Beyond

The unique electronic properties conferred by the trifluoromethyl group make this compound a valuable building block in several areas:

-

Medicinal Chemistry: The trifluoromethylpyridine moiety is present in numerous approved drugs and clinical candidates.[2] Its inclusion can enhance metabolic stability and cell permeability. Derivatives of trifluoromethylpyridines have been investigated as potential anticancer agents, targeting specific kinase signaling pathways.[1] Boronic acids themselves are a class of compounds with proven therapeutic applications, including the proteasome inhibitor bortezomib.

-

Agrochemicals: Trifluoromethylpyridine derivatives are widely used as herbicides, fungicides, and insecticides.[2][4] The trifluoromethyl group often enhances the biological activity of these compounds.

-

Organic Synthesis: As a boronic acid, this compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures.[3]

The logical relationship for its application in drug discovery is outlined in the following diagram:

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and agrochemicals. While the definitive crystal structure remains to be determined, this guide provides a summary of its known properties and a practical, putative protocol for its synthesis. The continued exploration of molecules containing the trifluoromethylpyridine scaffold is expected to yield novel and effective therapeutic agents and other functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (5-(Trifluoromethyl)pyridin-2-yl)boronic acid [myskinrecipes.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

A Technical Guide to 5-(Trifluoromethyl)pyridine-2-boronic acid: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridine-2-boronic acid is a key building block in modern medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group (-CF3) into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This, combined with the versatile reactivity of the boronic acid moiety, makes this compound a valuable reagent for the synthesis of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of its commercial availability, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and detailed experimental protocols.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Aboundchem | This compound | 1162257-58-0 | N/A | 250mg, 1g |

| Advanced ChemBlocks | (5-(trifluoromethyl)pyridin-2-yl)boronic acid | 1162257-58-0 | 97% | N/A |

| ChemScene | (5-(Trifluoromethyl)pyridin-2-yl)boronic acid | 1162257-58-0 | N/A | N/A |

| Apollo Scientific | 5-(Trifluoromethyl)pyridine-3-boronic acid (isomer) | 947533-51-9 | 99% | 1g, 5g |

| TCI Chemicals | 2-(Trifluoromethyl)pyridine-5-boronic Acid (isomer) | 868662-36-6 | >97.0% | 1g |

| Thermo Fisher Scientific | 2-(Trifluoromethyl)pyridine-5-boronic acid (isomer) | 868662-36-6 | 98% | 1g, 5g |

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is provided below. This data is essential for reaction planning and safety considerations.

| Property | Value | Source |

| Molecular Formula | C6H5BF3NO2 | Advanced ChemBlocks[3] |

| Molecular Weight | 190.92 g/mol | Advanced ChemBlocks[3] |

| Appearance | White to off-white powder/crystal | TCI Chemicals[4], Fisher Scientific[5] |

| Purity | ≥97% | Advanced ChemBlocks[3], TCI Chemicals[4] |

| Melting Point | 46 - 47 °C (for 2-Bromo-5-(trifluoromethyl)pyridine precursor) | [3] |

Safety Information

Based on the Safety Data Sheet (SDS) for the closely related 2-(Trifluoromethyl)pyridine-5-boronic acid, the following safety precautions should be observed.[5]

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |

Always consult the specific SDS provided by the supplier before handling this chemical.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds. These structures are prevalent in many active pharmaceutical ingredients.[1][7][8]

The trifluoromethylpyridine moiety is a key structural motif in various agrochemicals and pharmaceuticals.[7] The unique electronic properties of the trifluoromethyl group, combined with the characteristics of the pyridine ring, can lead to compounds with enhanced biological activity.[7][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or KF, 2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, this compound, palladium catalyst, and base.

-

Add the anhydrous solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A typical experimental workflow.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds containing the beneficial trifluoromethylpyridine motif. The information and protocols provided in this guide are intended to support researchers in the effective application of this important building block in their synthetic endeavors.

References

- 1. chemwhat.com [chemwhat.com]

- 2. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2-(Trifluoromethyl)pyridine-5-boronic Acid | 868662-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

A Technical Guide to the Purity Specifications of 5-(Trifluoromethyl)pyridine-2-boronic acid

This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and quality control workflows for 5-(Trifluoromethyl)pyridine-2-boronic acid, a critical building block for researchers and professionals in drug development and organic synthesis.

Purity Specifications

This compound is commercially available from various suppliers with differing purity grades. A summary of typical specifications is presented in the table below. It is crucial for researchers to select a grade appropriate for their specific application, as trace impurities can significantly impact the outcome of sensitive downstream reactions, such as Suzuki-Miyaura cross-coupling.

| Parameter | Specification Range | Typical Analytical Method |

| Purity (HPLC) | ≥95% - ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Purity (Titration) | 97.0% - 111.0% | Neutralization Titration |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry |

| Appearance | White to off-white powder or crystalline solid | Visual Inspection |

| Moisture Content | Varies (often contains varying amounts of anhydride) | Karl Fischer Titration |

Analytical Methodologies for Purity Determination

The accurate determination of the purity of this compound requires a combination of chromatographic and spectroscopic techniques. Boronic acids, in general, can be challenging to analyze due to their propensity to form boroxines (anhydrides) and their instability in certain analytical conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode employed.

Experimental Protocol: RP-HPLC Purity Assay

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. To improve peak shape and resolution, a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is often added to the aqueous phase. For boronic acids susceptible to hydrolysis, a high-pH mobile phase may be necessary to stabilize the compound.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: UV detection is typically performed in the range of 220-280 nm, where the pyridine ring exhibits strong absorbance.

-

Sample Preparation: A stock solution of the boronic acid is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This is then diluted with the mobile phase to an appropriate working concentration.[2]

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of this compound. ¹H, ¹³C, and ¹⁹F NMR are all informative.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

¹H NMR: Provides information on the number and environment of the protons in the molecule. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are characteristic.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

¹⁹F NMR: Is particularly useful for confirming the presence and purity of the trifluoromethyl group.

-

¹¹B NMR: Can be used to probe the coordination state of the boron atom, helping to distinguish between the free boronic acid and its anhydride or ester forms.[3]

-

Data Analysis: The spectra are analyzed for the expected chemical shifts, multiplicities, and integration values. The absence of significant impurity peaks confirms the identity and purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Techniques like electrospray ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC-MS).

Experimental Protocol: LC-MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Mobile Phase: A volatile mobile phase, such as acetonitrile and water with formic acid or ammonium acetate, is required.[3][4]

-

Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₆H₅BF₃NO₂, MW: 190.92).[5]

Synthesis and Quality Control Workflow

The overall process for ensuring the quality of this compound involves a multi-step workflow from synthesis to final product release.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. sciex.com [sciex.com]

- 3. benchchem.com [benchchem.com]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-(Trifluoromethyl)pyridine-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2][3] The synthesis of molecules incorporating a 5-(trifluoromethyl)pyridine moiety is of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.